1-(5-Chloro-2-thienyl)-1-propanol
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Overview
Description
1-(5-Chloro-2-thienyl)-1-propanol is an organic compound that belongs to the class of thienyl alcohols It is characterized by the presence of a chlorine atom attached to the thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-thienyl)-1-propanol typically involves the chlorination of thiophene followed by the introduction of a propanol group. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable reducing agent to form the corresponding alcohol. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or Grignard reagents.
Major Products Formed:
Oxidation: Formation of 1-(5-Chloro-2-thienyl)-1-propanone or 1-(5-Chloro-2-thienyl)propanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-(5-Chloro-2-thienyl)-1-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- **5-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide .
- **Benzo[b]thiophene-2-carboxamide derivatives .
Comparison: 1-(5-Chloro-2-thienyl)-1-propanol is unique due to its specific structural features, such as the presence of a propanol group and a chlorine atom on the thiophene ringCompared to similar compounds, it may offer different biological activities and synthetic utility, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXFFAXLCQLCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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